molecular formula C16H19N3OS B11234743 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B11234743
M. Wt: 301.4 g/mol
InChI Key: ISRKOGUYKPQEKE-UHFFFAOYSA-N
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Description

2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE is a complex organic compound that features an imidazole ring, a cyclopentyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the imidazole ring or the phenylacetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could introduce halogen or alkyl groups into the molecule.

Scientific Research Applications

2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, altering their activity. The cyclopentyl and phenylacetamide groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar core structure but lacking the cyclopentyl and phenylacetamide groups.

    Benzimidazole: Contains a fused benzene ring, offering different chemical properties and applications.

    Thiazole: Another heterocyclic compound with sulfur, but with different reactivity and applications.

Uniqueness

2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE is unique due to its combination of the imidazole ring with cyclopentyl and phenylacetamide groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H19N3OS

Molecular Weight

301.4 g/mol

IUPAC Name

2-(1-cyclopentylimidazol-2-yl)sulfanyl-N-phenylacetamide

InChI

InChI=1S/C16H19N3OS/c20-15(18-13-6-2-1-3-7-13)12-21-16-17-10-11-19(16)14-8-4-5-9-14/h1-3,6-7,10-11,14H,4-5,8-9,12H2,(H,18,20)

InChI Key

ISRKOGUYKPQEKE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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